molecular formula C79H129N27O22 B549756 Nociceptin CAS No. 170713-75-4

Nociceptin

Cat. No.: B549756
CAS No.: 170713-75-4
M. Wt: 1809.0 g/mol
InChI Key: PULGYDLMFSFVBL-SMFNREODSA-N
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Description

Nociceptin, also known as orphanin FQ, is a 17-amino acid neuropeptide that serves as the endogenous ligand for the this compound receptor (NOP). It is related to the kappa opioid receptor ligand dynorphin A but does not act at the classic opioid receptors (mu, kappa, and delta opioid receptors). This compound is widely distributed in the central nervous system, including the hypothalamus, brainstem, and forebrain, as well as in the ventral and dorsal horns of the spinal cord .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nociceptin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and the deprotection of amino acids using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. The industrial process also involves rigorous quality control measures to ensure the peptide meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Nociceptin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and OxymaPure.

Major Products Formed

The major products formed from these reactions include oxidized this compound with disulfide bonds, reduced this compound with free thiol groups, and substituted this compound variants with altered amino acid sequences .

Scientific Research Applications

Pain Management

Nociceptin has been extensively studied for its analgesic properties. Research indicates that NOP agonists can provide effective pain relief without the severe side effects associated with traditional opioids.

  • Preclinical Studies : Various animal models have demonstrated that this compound can modulate pain responses. For example, studies using tail-flick and hot-plate tests in mice showed that this compound administration resulted in increased pain thresholds, suggesting its potential as an analgesic agent .
  • Clinical Trials : The most advanced compound in clinical development is Cebranopadol, a dual-targeted this compound and mu-opioid receptor agonist currently undergoing Phase III trials for chronic pain management . This compound aims to harness the analgesic effects of both receptors while minimizing adverse effects.

Substance Abuse Treatment

This compound's role in addiction and substance use disorders has garnered significant interest. Research indicates that it may help mitigate the reinforcing effects of drugs like alcohol and opioids.

  • Alcohol Use Disorders : Studies have shown that this compound can reduce alcohol consumption and prevent relapse in rodent models. Specifically, it has been demonstrated to block cue- and stress-induced reinstatement of alcohol-seeking behavior, suggesting its potential as a therapeutic agent for alcohol dependence .
  • Opioid Dependence : NOP antagonists are being investigated for their ability to counteract the rewarding effects of opioids. By modulating the NOP system, these compounds may help reduce cravings and withdrawal symptoms associated with opioid dependence .

Mental Health Disorders

The this compound system has been implicated in various neuropsychiatric disorders, including anxiety and depression.

  • Anxiety Disorders : Preclinical studies suggest that this compound may have anxiolytic effects. For instance, NOP agonists have shown promise in reducing anxiety-like behaviors in rodent models .
  • Depression : The NOP receptor has been identified as a potential target for treating major depressive disorder. A NOP antagonist from Eli Lilly (LY2940094) is currently in Phase II trials for this indication . The modulation of this compound levels may help alleviate depressive symptoms by affecting neurotransmitter systems involved in mood regulation.

Other Physiological Roles

Beyond pain and addiction, this compound influences several other physiological processes:

  • Gastrointestinal Motility : this compound has been shown to affect gastrointestinal functions, potentially offering therapeutic avenues for conditions like irritable bowel syndrome .
  • Cardiovascular Effects : Research indicates that this compound may play a role in regulating blood pressure and heart rate, although further studies are needed to clarify these mechanisms .

Table 1: Summary of this compound Applications

Application AreaMechanism of ActionCurrent Status
Pain ManagementAgonism at NOP receptor reduces pain perceptionCebranopadol in Phase III trials
Substance Abuse TreatmentReduces drug-seeking behavior via NOP modulationPreclinical studies show efficacy
Anxiety DisordersAnxiolytic effects through NOP agonismOngoing research
DepressionPotential treatment via NOP antagonismLY2940094 in Phase II trials
Gastrointestinal MotilityModulates gut motilityEmerging research

Mechanism of Action

Nociceptin exerts its effects by binding to the this compound receptor (NOP), a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways. The primary pathways involved include the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the activation of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane. These actions ultimately modulate neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Nociceptin is unique compared to other opioid peptides due to its distinct receptor and lack of activity at classic opioid receptors. Similar compounds include:

    Dynorphin A: Binds to kappa opioid receptors and has analgesic properties.

    Endorphins: Bind to mu opioid receptors and are involved in pain relief and euphoria.

    Enkephalins: Bind to delta opioid receptors and play a role in pain modulation and immune response.

This compound’s ability to act as both an opioid-like and anti-opioid peptide, along with its specific receptor, makes it a unique target for therapeutic development .

Biological Activity

Nociceptin, also known as orphanin FQ (N/OFQ), is a 17-amino acid peptide that plays a significant role in various physiological processes, including pain modulation, stress response, and appetite regulation. It exerts its effects primarily through the this compound opioid peptide receptor (NOP), which is a member of the opioid receptor family. This article explores the biological activity of this compound, highlighting its therapeutic potential and implications in various health conditions.

This compound binds to the NOP receptor, which is widely distributed in the central nervous system (CNS) and peripheral tissues. This binding triggers several intracellular signaling pathways, predominantly involving G-proteins that inhibit adenylate cyclase activity, leading to reduced cAMP levels and subsequent modulation of neurotransmitter release. The NOP receptor's unique signaling profile differentiates it from traditional opioid receptors, contributing to this compound's distinct pharmacological effects.

Key Biological Functions

  • Pain Modulation : this compound has been shown to produce antinociceptive effects in various animal models. Studies indicate that this compound administration can alleviate pain through spinal mechanisms rather than traditional opioid pathways .
  • Stress and Anxiety Regulation : Research suggests that this compound plays a role in modulating stress responses and may have anxiolytic properties. Animal studies demonstrate that NOP receptor agonists can reduce anxiety-like behaviors .
  • Appetite and Weight Regulation : this compound is involved in the regulation of feeding behavior and energy homeostasis. Antagonism of NOP receptors has been associated with decreased food intake and body weight reduction, indicating potential applications in obesity treatment .
  • Addiction and Substance Abuse : this compound's role in addiction is complex; it may both promote and inhibit drug-seeking behaviors depending on the context. Agonists of the NOP receptor have shown promise in reducing cravings for substances like alcohol and opioids .

Case Studies

  • Antinociceptive Effects : In a study involving this compound administration in frog models, dose-dependent antinociceptive effects were observed over a three-hour period. Higher doses resulted in hindlimb dysfunction, indicating a need for careful dosage management in therapeutic applications .
  • Anxiety Reduction : In mice subjected to anxiety-inducing tests, administration of NOP agonists significantly increased time spent in open areas, suggesting reduced anxiety levels compared to control groups .
  • Weight Management : Clinical trials involving NOP antagonists have demonstrated reductions in body weight among obese participants, supporting this compound's role as a target for obesity treatment .

Data Tables

The following table summarizes key compounds related to this compound research along with their biological activity profiles:

Compound NameStructure TypeNOP ProfileClinical PhaseIndication
CebranopadolFull AgonistOngoing Phase IIIVarious Pain
LY2940094AntagonistCompleted Phase IIDepression
MK-5757AntagonistCompleted Phase IICognitive Impairment
SCH486757Full AgonistCompleted Phase I (Discontinued)Cough
JNJ-19385899AgonistCompleted Phase IAnxiety & Depression

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying nociceptin's role in pain modulation?

  • Methodological Answer : Use in vivo rodent models (e.g., thermal/capsaicin-induced hyperalgesia) combined with this compound receptor (NOP) knockout strains to isolate physiological effects. Pair behavioral assays (e.g., von Frey filament tests) with microdialysis to measure this compound release in specific CNS regions. Validate findings using immunohistochemistry to map NOP receptor distribution .
  • Data Consideration : Compare wild-type vs. knockout responses to nociceptive stimuli, ensuring statistical power (n ≥ 10/group) to account for biological variability .

Q. How can researchers differentiate this compound's effects from other opioid peptides?

  • Methodological Answer : Employ selective NOP antagonists (e.g., J-113397) in parallel with pan-opioid receptor blockers (e.g., naloxone) to isolate this compound-specific signaling. Use radioligand binding assays (e.g., [³H]-nociceptin) to quantify receptor affinity versus MOR/KOR/DOR subtypes .
  • Data Contradiction : Address discrepancies in ligand cross-reactivity by validating results across multiple cell lines (e.g., HEK293 vs. primary neurons) .

Advanced Research Questions

Q. What strategies resolve conflicting data on this compound's dual pro- and anti-nociceptive effects?

  • Methodological Answer : Conduct dose-response studies across species (e.g., rats vs. primates) to identify concentration-dependent effects. Integrate transcriptomic profiling (RNA-seq) of spinal cord tissue to correlate this compound levels with inflammatory cytokine expression (e.g., IL-6, TNF-α) .
  • Experimental Design : Use factorial designs to test interactions between this compound and co-released neurotransmitters (e.g., Substance P) under neuropathic vs. inflammatory pain conditions .

Q. How can computational modeling improve understanding of this compound receptor dynamics?

  • Methodological Answer : Apply molecular dynamics simulations to predict NOP receptor conformational changes upon ligand binding. Validate models using cryo-EM structures and site-directed mutagenesis to identify critical residues (e.g., D130, Y131) for signaling bias .
  • Data Synthesis : Cross-reference simulation data with in vitro cAMP inhibition assays to quantify G-protein vs. β-arrestin pathway activation .

Q. What ethical and technical challenges arise in translational this compound research?

  • Methodological Answer : Address species-specific NOP expression differences by using humanized rodent models. For clinical trials, design double-blind, placebo-controlled studies with stratified cohorts (e.g., chronic pain subtypes) to minimize confounding variables .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis to reduce bias .

Q. Methodological Best Practices

  • Literature Review : Use systematic review tools (e.g., PRISMA) to map gaps in this compound research, focusing on understudied areas like its role in neuroimmune crosstalk .
  • Data Reproducibility : Document experimental protocols in line with NIH guidelines, including reagent lot numbers, animal strain details, and statistical software (e.g., GraphPad Prism v10) .
  • Conflict Resolution : Apply sensitivity analyses to weigh contradictory findings (e.g., meta-regression for publication bias) and prioritize studies with validated biomarkers (e.g., CSF this compound levels) .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGYDLMFSFVBL-SMFNREODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H129N27O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168933
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170713-75-4
Record name Nociceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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